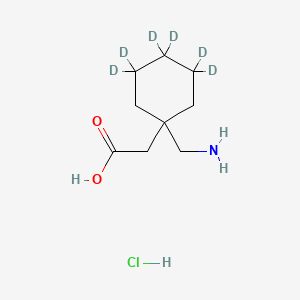
Gabapentin-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gabapentin-d6 Hydrochloride is a deuterated form of Gabapentin Hydrochloride, which is a gamma-aminobutyric acid (GABA) analogue. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Gabapentin. Gabapentin Hydrochloride itself is widely known for its use in treating seizures and neuropathic pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gabapentin-d6 Hydrochloride involves the incorporation of deuterium, a stable isotope of hydrogen, into the Gabapentin molecule. This process typically includes the following steps:
Deuteration of Precursors: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Formation of Gabapentin-d6: The deuterated precursors undergo a series of chemical reactions to form Gabapentin-d6.
Hydrochloride Formation: The final step involves converting Gabapentin-d6 into its hydrochloride salt form by reacting it with hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gabapentin-d6-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Gabapentin-d6-Hydrochlorid wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt:
Chemie: Wird als Tracer in Studien verwendet, die sich mit der Pharmakokinetik und dem Metabolismus von Gabapentin befassen.
Biologie: Hilft beim Verständnis der biologischen Pfade und Wechselwirkungen von Gabapentin.
Medizin: Wird in präklinischen Studien zur Bewertung der Wirksamkeit und Sicherheit von Gabapentin eingesetzt.
Industrie: Eingesetzt bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme
5. Wirkmechanismus
Gabapentin-d6-Hydrochlorid entfaltet seine Wirkung, indem es an die Alpha-2-Delta-Untereinheit spannungsabhängiger Calciumkanäle im zentralen Nervensystem bindet. Diese Bindung hemmt den exzitatorischen Einstrom von Calciumionen und reduziert so die Freisetzung von Neurotransmittern wie Glutamat. Dieser Mechanismus trägt zu seinen antinozizeptiven, antikonvulsiven und anxiolytischen Wirkungen bei .
Ähnliche Verbindungen:
Gabapentin-Hydrochlorid: Die nicht-deuterierte Form von Gabapentin-d6-Hydrochlorid.
Pregabalin: Ein weiteres GABA-Analogon, das zur Behandlung von neuropathischen Schmerzen und Epilepsie eingesetzt wird.
Vigabatrin: Ein Antikonvulsivum, das GABA-Transaminase hemmt.
Einzigartigkeit: Gabapentin-d6-Hydrochlorid ist einzigartig aufgrund des Vorhandenseins von Deuterium, das seine Stabilität erhöht und genauere pharmakokinetische Studien ermöglicht. Diese Deuterierung kann auch das metabolische Profil der Verbindung beeinflussen, was sie zu einem wertvollen Werkzeug in der Arzneimittelentwicklung und -forschung macht .
Wirkmechanismus
Gabapentin-d6 Hydrochloride exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits the excitatory influx of calcium ions, thereby reducing the release of neurotransmitters such as glutamate. This mechanism contributes to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Vergleich Mit ähnlichen Verbindungen
Gabapentin Hydrochloride: The non-deuterated form of Gabapentin-d6 Hydrochloride.
Pregabalin: Another GABA analogue used to treat neuropathic pain and epilepsy.
Vigabatrin: An antiepileptic drug that inhibits GABA transaminase.
Uniqueness: this compound is unique due to the presence of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. This deuteration can also affect the metabolic profile of the compound, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C9H18ClNO2 |
|---|---|
Molekulargewicht |
213.73 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H/i1D2,2D2,3D2; |
InChI-Schlüssel |
XBUDZAQEMFGLEU-LRDWTYOMSA-N |
Isomerische SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H].Cl |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















